CU-T12-9 is a small-molecule agonist that specifically targets the Toll-like receptor 1/2 (TLR1/2) heterodimer, initiating downstream signaling pathways. [] Toll-like receptors are crucial components of the innate immune system, recognizing conserved molecular patterns associated with pathogens. [] Activation of TLRs triggers immune responses, making their agonists, like CU-T12-9, valuable tools in immunology research and potential candidates for vaccine adjuvants and antitumor agents. []
CU-T12-9 exerts its effects by directly binding to both TLR1 and TLR2, facilitating the formation of the TLR1/2 heterodimeric complex. [] This complex formation is essential for initiating downstream signaling cascades. [] CU-T12-9 acts as a competitive binder to the TLR1/2 complex, demonstrated by its competitive binding with Pam3CSK4, a known TLR1/2 agonist, with an IC50 of 54.4 nM. []
Upon binding and activation of the TLR1/2 heterodimer, CU-T12-9 triggers downstream signaling through the nuclear factor κB (NF-κB) pathway. [] This activation leads to the increased production of downstream effector molecules such as tumor necrosis factor-α (TNF-α), interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS). [] These molecules play vital roles in inflammatory responses and immune regulation.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6